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The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved

epigenetic reader module that recognizes acylated lysine residues on histone tails.[1][2] This

recognition is a critical event in chromatin remodeling and the regulation of gene transcription.

[3] The human genome encodes four YEATS domain-containing proteins: ENL (MLLT1), AF9

(MLLT3), YEATS2, and GAS41 (YEATS4).[4][5] Dysregulation of these proteins, particularly

ENL and AF9, is strongly implicated in the pathogenesis of various cancers, including mixed-

lineage leukemia (MLL).[1][3] This has established the YEATS domain as a compelling

therapeutic target for novel anti-cancer agents.

This guide provides a comprehensive overview of YEATS domain inhibitors, with a detailed

focus on SGC-iMLLT, a first-in-class chemical probe for the MLLT1 and MLLT3 YEATS

domains.

SGC-iMLLT: A Potent and Selective Chemical Probe
SGC-iMLLT is a potent, cell-permeable, and selective small molecule inhibitor of the YEATS

domains of MLLT1 (ENL) and MLLT3 (AF9).[6][7][8] It was developed to disrupt the interaction

between these YEATS domains and acetylated histones, thereby providing a tool to investigate

the biological functions of MLLT1/3 and their potential as therapeutic targets.[8]
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Quantitative Data for SGC-iMLLT
The inhibitory activity and binding affinity of SGC-iMLLT have been characterized through

various biochemical and cellular assays.

Parameter Target Value Assay Method Reference

IC₅₀
MLLT1/3-Histone

Interaction
260 nM AlphaScreen [6][9]

K_d_
MLLT1 YEATS

Domain
129 nM

Isothermal

Titration

Calorimetry (ITC)

[6][9][10]

K_d_
MLLT3 YEATS

Domain
77 nM

Isothermal

Titration

Calorimetry (ITC)

[6][10]

Cellular IC₅₀
MLLT3 Target

Engagement
400 nM

NanoBRET

Assay
[7][10]

Selectivity IC₅₀
YEATS2 /

YEATS4
>10 µM AlphaScreen [9][10]

SGC-iMLLT demonstrates excellent selectivity for MLLT1/3 over the other human YEATS

domains, YEATS2 and YEATS4.[9] Furthermore, it has been profiled against a broad panel of

48 bromodomains, another class of acetyl-lysine readers, and showed no significant inhibitory

activity, highlighting its specific mode of action.[7][9][10] In cellular contexts, SGC-iMLLT has

been shown to decrease the expression of tumorigenic genes like MYC in leukemia cell lines.

[10]

Comparative Analysis of YEATS Domain Inhibitors
While SGC-iMLLT was a pioneering probe, other inhibitors targeting YEATS domains have

since been developed, some with improved potency or selectivity for specific family members.
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Inhibitor
Primary
Target(s)

IC₅₀ Key Features Reference

SGC-iMLLT MLLT1, MLLT3
260 nM

(MLLT1/3)

First-in-class

MLLT1/3

chemical probe.

[6][9]

NVS-MLLT-1 MLLT1, MLLT3
150 nM (MLLT1),

254 nM (MLLT3)

Improved cellular

activity over

SGC-iMLLT.

[11]

Compound 11 ENL (MLLT1)
51 nM (ENL),

984 nM (AF9)

Highly selective

for ENL over

AF9.

[5]

LS-1-124 YEATS2 Not specified

First-in-class

inhibitor targeting

YEATS2.

[12]

Signaling and Mechanism of Action
YEATS domain-containing proteins like ENL and AF9 act as scaffolds in large transcriptional

complexes. The YEATS domain specifically recognizes acetylated histone marks (e.g.,

H3K9ac), tethering these complexes to active chromatin sites.[2] This recruitment, which often

involves the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L,

facilitates transcriptional elongation and upregulates the expression of target genes, many of

which are oncogenic.[2][13]

Inhibitors like SGC-iMLLT function by occupying the acetyl-lysine binding pocket of the YEATS

domain, preventing its engagement with histones. This disrupts the recruitment of essential

transcription machinery, leading to the downregulation of oncogenic gene expression.
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YEATS domain signaling and point of inhibition.
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Key Experimental Protocols
Characterization of YEATS domain inhibitors involves a suite of biochemical and cell-based

assays to determine potency, selectivity, and cellular mechanism of action.

AlphaScreen Competition Assay (for IC₅₀ Determination)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between a

YEATS domain and an acetylated histone peptide.

Methodology:

Reagent Preparation: Biotinylated histone H3 peptide (acetylated at the desired lysine) is

bound to streptavidin-coated Donor beads. A tagged recombinant YEATS domain protein

(e.g., GST-tagged MLLT1) is bound to Acceptor beads (e.g., anti-GST coated).

Reaction Setup: The YEATS domain, histone peptide, and beads are combined in a

microplate well. Test compounds (inhibitors) are added in a serial dilution.

Incubation: The plate is incubated in the dark to allow the interaction to reach equilibrium.

Detection: When the Donor and Acceptor beads are brought into proximity by the protein-

peptide interaction, excitation of the Donor bead at 680 nm results in the emission of singlet

oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

Data Analysis: An inhibitor disrupting the interaction will decrease the signal. The IC₅₀ value

is calculated by plotting the signal against the inhibitor concentration.

NanoBRET™ Cellular Target Engagement Assay (for
Cellular IC₅₀)
This assay quantifies inhibitor binding to a target protein within living cells.[7][11]

Methodology:

Cell Line Preparation: Cells (e.g., HEK293) are co-transfected with plasmids expressing the

target YEATS protein fused to NanoLuc® luciferase and a histone protein (e.g., H3.3) fused

to HaloTag®.
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Ligand Addition: A fluorescent HaloTag® ligand is added to the cells, which permeates the

cells and binds to the HaloTag®-histone fusion, serving as the energy acceptor.

Inhibitor Treatment: The transfected cells are treated with serial dilutions of the test inhibitor

(e.g., SGC-iMLLT).

Substrate Addition: A specific substrate for NanoLuc® is added, which generates

luminescence (the donor signal).

BRET Measurement: If the NanoLuc®-YEATS protein is in close proximity (<10 nm) to the

HaloTag®-histone, Bioluminescence Resonance Energy Transfer (BRET) occurs. An

inhibitor that displaces the YEATS protein from the histone will disrupt BRET. The signal is

measured, and the cellular IC₅₀ is determined.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells, providing

evidence of target engagement.[7][11]

Methodology:

Cell Preparation: Cells are transfected with a plasmid expressing the YEATS protein fused to

a fluorescent protein (e.g., GFP-MLLT1).

Inhibitor Treatment: Cells are treated with the inhibitor or a vehicle control.

Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a

small, defined region of the cell nucleus.

Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is

monitored over time by capturing images with a low-intensity laser. Recovery occurs as

unbleached GFP-tagged proteins diffuse into the bleached area.

Data Analysis: Target engagement by an inhibitor can displace the protein from less mobile

chromatin, increasing its diffusion rate and leading to faster fluorescence recovery. The half-

time of recovery (t₁/₂) is calculated and compared between treated and untreated cells.
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Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying ATP, which is

an indicator of metabolically active cells.[14]

Methodology:

Cell Plating: Cancer cell lines of interest (e.g., MV-4-11 leukemia cells) are seeded in an

opaque-walled 96-well plate.

Compound Treatment: Cells are treated with a range of concentrations of the YEATS

inhibitor for a specified period (e.g., 72 hours).

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This

reagent lyses the cells and contains luciferase and its substrate to generate a luminescent

signal proportional to the amount of ATP present.

Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read

using a plate reader.

Data Analysis: The reduction in signal in treated wells compared to vehicle controls is used

to determine the inhibitor's effect on cell proliferation and calculate a GI₅₀ (concentration for

50% growth inhibition).

A Standardized Workflow for Inhibitor Development
The discovery and validation of a novel YEATS domain inhibitor follows a logical progression

from initial screening to cellular and functional validation.
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General workflow for YEATS inhibitor characterization.
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Conclusion and Future Outlook
The targeting of epigenetic reader domains represents a promising frontier in oncology drug

discovery. SGC-iMLLT has been instrumental as a chemical probe for elucidating the biology of

MLLT1 and MLLT3, validating them as legitimate drug targets.[7][8] The development of next-

generation inhibitors with improved potency, selectivity, and drug-like properties is an active

area of research.[11] Future work will likely focus on developing inhibitors for other YEATS

family members like YEATS2 and expanding their therapeutic application to a wider range of

solid and hematological malignancies.[12] The detailed protocols and methodologies outlined in

this guide provide a framework for the continued discovery and characterization of novel

YEATS domain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.thesgc.org/chemical-probes/nvs-mllt-1
https://www.innovationhub.hk/article/the-first-class-of-inhibitors-for-yeats-domain-as-potential-anti-cancer-agents
https://www.innovationhub.hk/article/the-first-class-of-inhibitors-for-yeats-domain-as-potential-anti-cancer-agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC11071958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11071958/
https://www.medchemexpress.com/sgc-imllt.html?locale=ja-JP
https://www.benchchem.com/product/b1193507#a-comprehensive-review-of-yeats-domain-inhibitors-including-sgc-imllt
https://www.benchchem.com/product/b1193507#a-comprehensive-review-of-yeats-domain-inhibitors-including-sgc-imllt
https://www.benchchem.com/product/b1193507#a-comprehensive-review-of-yeats-domain-inhibitors-including-sgc-imllt
https://www.benchchem.com/product/b1193507#a-comprehensive-review-of-yeats-domain-inhibitors-including-sgc-imllt
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

